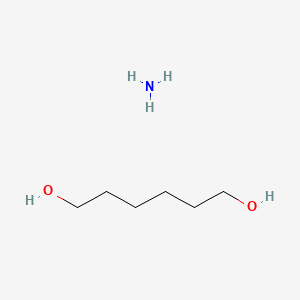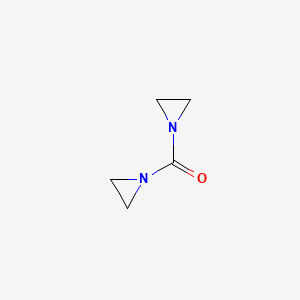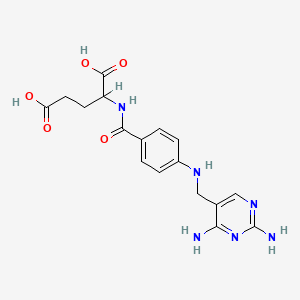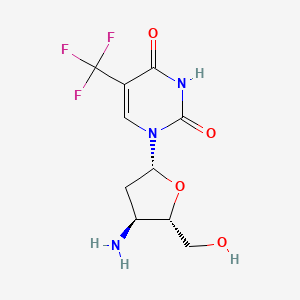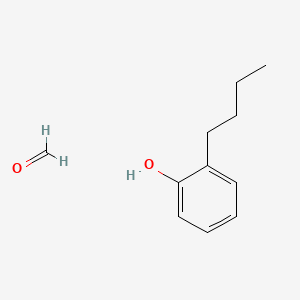
Einecs 294-145-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of formaldehyde, reaction products with butylphenol, involves the reaction of formaldehyde with butylphenol under controlled conditions. The reaction typically occurs in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods often involve large-scale reactors where the reactants are continuously fed, and the product is continuously removed to maintain efficiency and yield .
Chemical Reactions Analysis
Formaldehyde, reaction products with butylphenol, undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: Substitution reactions are prevalent, where one or more hydrogen atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Scientific Research Applications
Formaldehyde, reaction products with butylphenol, has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is used in biological research for its preservative properties.
Medicine: It has applications in the development of certain pharmaceuticals.
Industry: The compound is used in the production of resins, plastics, and other industrial materials.
Mechanism of Action
The mechanism of action of formaldehyde, reaction products with butylphenol, involves its interaction with various molecular targets. The compound can form cross-links with proteins and nucleic acids, which can affect cellular processes. These interactions are crucial in its preservative and antimicrobial properties .
Comparison with Similar Compounds
Formaldehyde, reaction products with butylphenol, can be compared with other similar compounds such as:
Phenol-formaldehyde resins: These are also used in industrial applications but have different properties and uses.
Urea-formaldehyde resins: These compounds are used in adhesives and coatings.
Melamine-formaldehyde resins: These are used in laminates and surface coatings. The uniqueness of formaldehyde, reaction products with butylphenol, lies in its specific reactivity and the properties it imparts to the materials it is used in.
Properties
CAS No. |
91673-30-2 |
|---|---|
Molecular Formula |
C10H14O.CH2O C11H16O2 |
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-butylphenol;formaldehyde |
InChI |
InChI=1S/C10H14O.CH2O/c1-2-3-6-9-7-4-5-8-10(9)11;1-2/h4-5,7-8,11H,2-3,6H2,1H3;1H2 |
InChI Key |
HLMLWEGDMMDCDW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=CC=C1O.C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




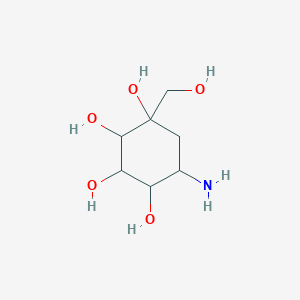

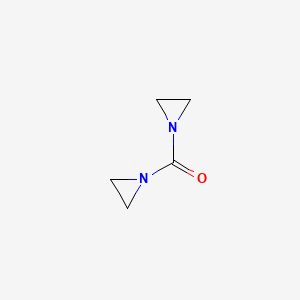
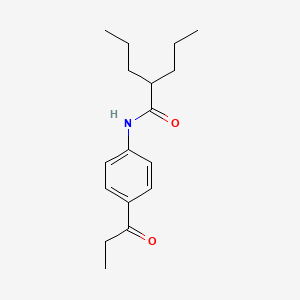
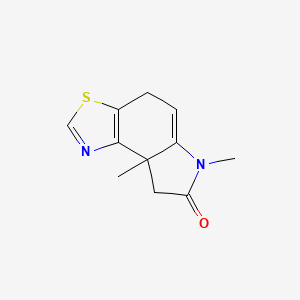

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)

